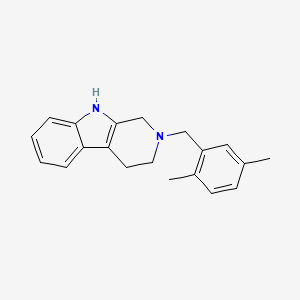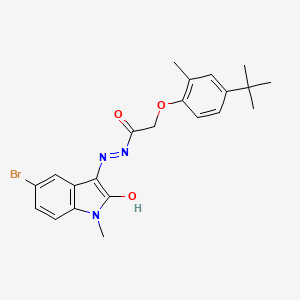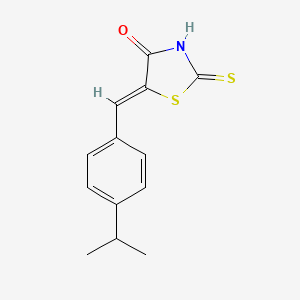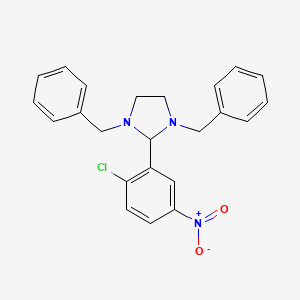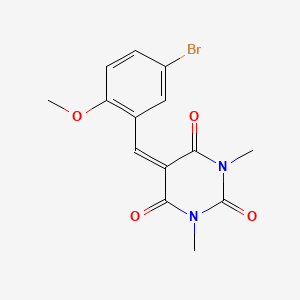
5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BRDMP, is a pyrimidine derivative that has gained attention in the scientific community due to its potential therapeutic applications. BRDMP has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for further research and development.
Mecanismo De Acción
The exact mechanism of action of 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is thought to act through multiple pathways. In cancer cells, 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. This inhibition leads to decreased cell proliferation and increased apoptosis. In macrophages, 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-viral properties, 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have antioxidant activity, reducing oxidative stress in cells. Additionally, 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have neuroprotective effects, reducing neuronal damage in a mouse model of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its versatility. 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have activity against a variety of cell types and pathogens, making it a useful tool for studying a range of biological processes. However, one limitation of using 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its potential toxicity. While 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to be relatively non-toxic in vitro, further studies are needed to determine its safety and efficacy in vivo.
Direcciones Futuras
There are numerous future directions for research involving 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione analogs with improved therapeutic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential interactions with other drugs. Finally, clinical trials are needed to determine the safety and efficacy of 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione in humans.
Aplicaciones Científicas De Investigación
5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been the subject of numerous scientific studies due to its potential therapeutic benefits. One study found that 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione exhibited significant anti-cancer activity against human breast cancer cells, inducing cell cycle arrest and apoptosis. Another study found that 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione had anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in mouse macrophages. Additionally, 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have anti-viral activity against the influenza virus, inhibiting viral replication in vitro.
Propiedades
IUPAC Name |
5-[(5-bromo-2-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4/c1-16-12(18)10(13(19)17(2)14(16)20)7-8-6-9(15)4-5-11(8)21-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSRXGISPJXGDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OC)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 5-[(anilinocarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B3742940.png)
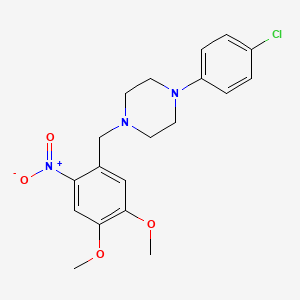
![1-(2,3-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742949.png)
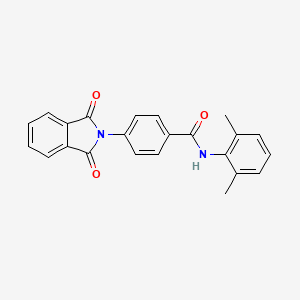
![1-(3-phenoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742973.png)
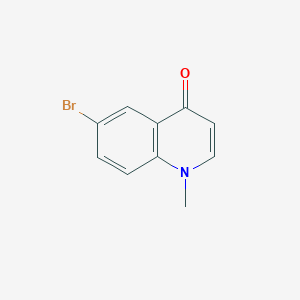
![5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3742982.png)
![N-[4-(4-methylphenoxy)phenyl]-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B3742985.png)
![7-bromo-8-methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyridazino[4,5-b]indol-1-one](/img/structure/B3742993.png)
